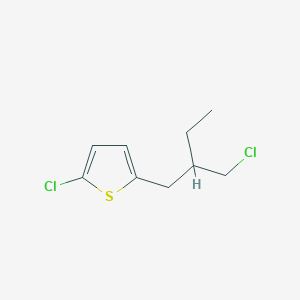
1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a diazinane-2,4-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted phenyl derivative and introduce the bromine and fluorine atoms through halogenation reactions. The methoxy group can be introduced via methylation reactions. The final step involves the formation of the diazinane-2,4-dione ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The exact mechanism of action of 1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-bromo-4-fluoro-2-methoxyphenyl)ethanol
- 1-(5-bromo-4-fluoro-2-methoxyphenyl)-2,2-difluoroethanone
- ®-1-(5-bromo-4-fluoro-2-methoxyphenyl)ethan-1-ol
Uniqueness
1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione is unique due to the presence of the diazinane-2,4-dione ring, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
Molekularformel |
C11H10BrFN2O3 |
|---|---|
Molekulargewicht |
317.11 g/mol |
IUPAC-Name |
1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H10BrFN2O3/c1-18-9-5-7(13)6(12)4-8(9)15-3-2-10(16)14-11(15)17/h4-5H,2-3H2,1H3,(H,14,16,17) |
InChI-Schlüssel |
CRKCGZPSKRUVGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13487284.png)

![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)





![6-Nitroso-6-azaspiro[2.5]octane](/img/structure/B13487339.png)

![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)
![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)


